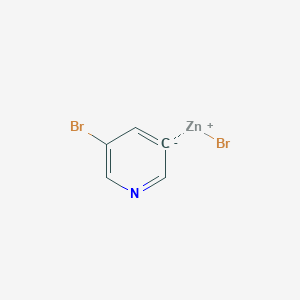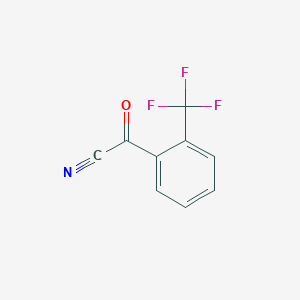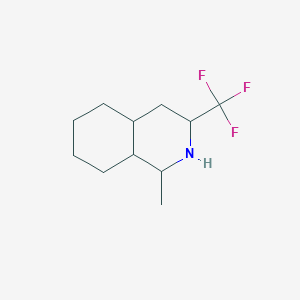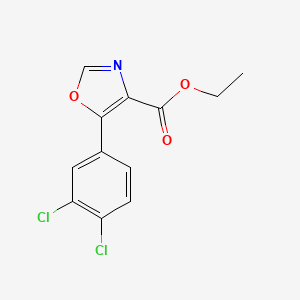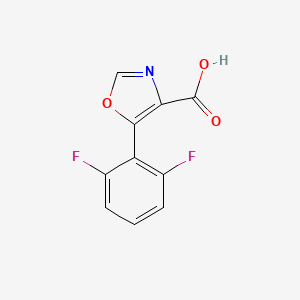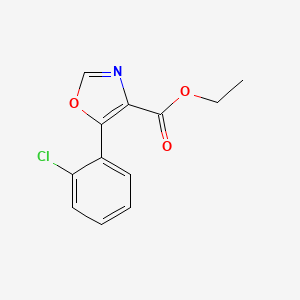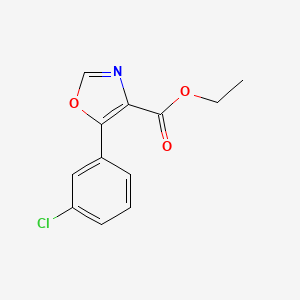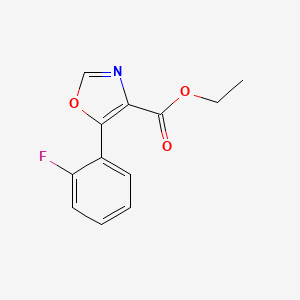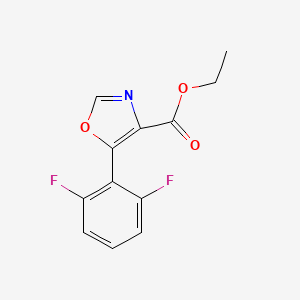
6-Bromo-4-chloro-7-fluoro-3-nitroquinoline
Overview
Description
6-Bromo-4-chloro-7-fluoro-3-nitroquinoline is a chemical compound with the molecular formula C9H3BrClFN2O2 and a molecular weight of 305.49 . It appears as a brown powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H3BrClFN2O2/c10-5-1-4-7 (2-6 (5)12)13-3-8 (9 (4)11)14 (15)16/h1-3H . This indicates that the compound has a quinoline core structure with bromo, chloro, fluoro, and nitro substituents.Physical And Chemical Properties Analysis
This compound has a boiling point of approximately 387.0±37.0°C at 760 mmHg . It is a solid at room temperature and should be stored in a freezer .Scientific Research Applications
Synthesis of PI3K/mTOR Inhibitors
6-Bromo-4-chloro-7-fluoro-3-nitroquinoline is a key intermediate in the synthesis of PI3K/mTOR inhibitors, particularly 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, which is important in cancer drug development. This compound is synthesized through a multi-step process including nitration, chlorination, alkylation, reduction, and substitution, and plays a critical role in producing derivatives of NVP-BEZ235, a notable cancer therapy drug (Lei et al., 2015).
Anticancer Activity
Various quinoline derivatives, including 6-Bromo-5-nitroquinoline, have been explored for their anticancer properties. These compounds demonstrate significant antiproliferative activity against various cancer cell lines, such as rat glioblastoma, human cervical cancer cells, and human adenocarcinoma. They have potential for causing cancer cell death due to their apoptotic activity, making them promising candidates for new anticancer drug development (Köprülü et al., 2018).
Synthesis of Antimalarial Compounds
In the synthesis of antimalarial drugs like 5-fluoroprimaquine, 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline serves as a vital intermediate. The synthesis process involves electrophilic substitution and modified Skraup reactions to yield the required intermediate for developing effective antimalarial treatments (O’Neill et al., 1998).
Antibacterial Properties
The synthesis of new 8-nitrofluoroquinolone models and investigation of their antibacterial properties have utilized compounds like 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline. These models have shown interesting antibacterial activity against both gram-positive and gram-negative strains, highlighting their potential in developing new antibacterial agents (Al-Hiari et al., 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Future Directions
While specific future directions for this compound are not available, quinoline derivatives are a topic of ongoing research due to their wide range of biological activities. They are being explored for potential applications in various fields, including medicine, food, catalysts, dyes, materials, refineries, and electronics .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline . These factors can include pH, temperature, presence of other molecules, and specific conditions within the cellular and extracellular environment.
properties
IUPAC Name |
6-bromo-4-chloro-7-fluoro-3-nitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrClFN2O2/c10-5-1-4-7(2-6(5)12)13-3-8(9(4)11)14(15)16/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWVWGGVXZPWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)N=CC(=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloro-7-fluoro-3-nitroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



